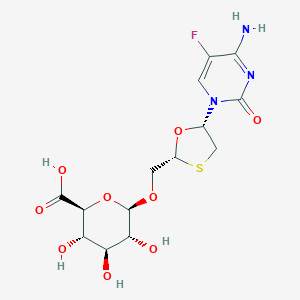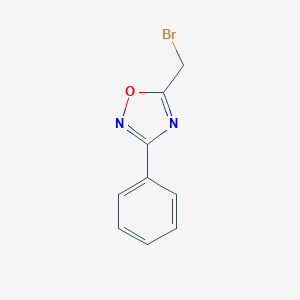
Emtricitabine-2'-o-glucuronide
Descripción general
Descripción
Emtricitabine-2’-O-glucuronide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV infection. Emtricitabine is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA. The glucuronide conjugate, Emtricitabine-2’-O-glucuronide, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-2’-O-glucuronide involves the glucuronidation of emtricitabine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer at a pH suitable for enzyme activity, often around pH 7.4. The reaction mixture is incubated at 37°C to facilitate the enzymatic conversion.
Industrial Production Methods: In an industrial setting, the production of Emtricitabine-2’-O-glucuronide can be scaled up using bioreactors that provide optimal conditions for the enzymatic reaction. The process involves the continuous addition of emtricitabine and UDPGA to the bioreactor, with careful control of pH, temperature, and agitation to maximize yield. The product is then purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Emtricitabine-2’-O-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the parent compound, emtricitabine.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by β-glucuronidase in an aqueous buffer at a slightly acidic pH (around pH 5.0) and a temperature of 37°C.
Conjugation: The formation of Emtricitabine-2’-O-glucuronide involves UDPGA and UGT enzymes under physiological conditions.
Major Products:
Hydrolysis: The major product is emtricitabine.
Conjugation: The major product is Emtricitabine-2’-O-glucuronide.
Aplicaciones Científicas De Investigación
Emtricitabine-2’-O-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and excretion are important for understanding the disposition of emtricitabine in the body. Research applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of emtricitabine.
Drug Interaction Studies: Assessing the impact of other drugs on the glucuronidation of emtricitabine.
Toxicology Studies: Evaluating the safety and potential toxicity of emtricitabine and its metabolites.
Clinical Research: Monitoring the levels of emtricitabine and its metabolites in patients undergoing antiretroviral therapy.
Mecanismo De Acción
Emtricitabine-2’-O-glucuronide itself does not exhibit antiviral activity. Instead, it serves as a metabolite that facilitates the excretion of emtricitabine. The parent compound, emtricitabine, exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Emtricitabine is phosphorylated intracellularly to its active triphosphate form, which competes with the natural substrate deoxycytidine triphosphate. This incorporation into the viral DNA chain results in chain termination and inhibition of viral replication.
Comparación Con Compuestos Similares
Lamivudine-2’-O-glucuronide: A metabolite of lamivudine, another nucleoside reverse transcriptase inhibitor.
Tenofovir-2’-O-glucuronide: A metabolite of tenofovir, a nucleotide reverse transcriptase inhibitor.
Comparison:
Emtricitabine-2’-O-glucuronide vs. Lamivudine-2’-O-glucuronide: Both metabolites are formed through glucuronidation and facilitate the excretion of their respective parent compounds. emtricitabine has a fluorine atom at the 5-position of the cytosine ring, which enhances its potency and resistance profile compared to lamivudine.
Emtricitabine-2’-O-glucuronide vs. Tenofovir-2’-O-glucuronide: While both metabolites are involved in the excretion of their parent compounds, emtricitabine and tenofovir differ in their chemical structures and mechanisms of action. Emtricitabine is a nucleoside analogue, whereas tenofovir is a nucleotide analogue. This difference influences their pharmacokinetic properties and clinical use.
Emtricitabine-2’-O-glucuronide plays a crucial role in the metabolism and excretion of emtricitabine, contributing to the overall pharmacokinetic profile of the drug. Its study is essential for understanding the disposition and safety of emtricitabine in clinical settings.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILDKWVMCMYID-ANAKBQEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438762 | |
| Record name | Emtricitabine O-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152128-78-4 | |
| Record name | Emtricitabine-2'-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine O-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMTRICITABINE-2'-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)







![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
